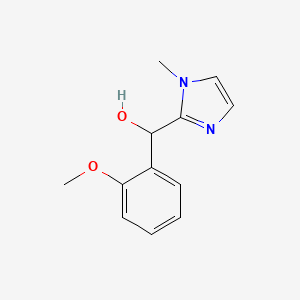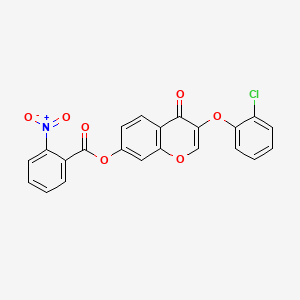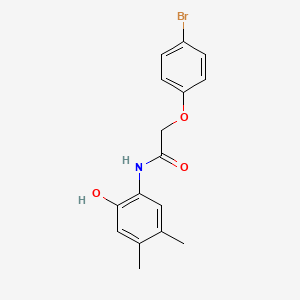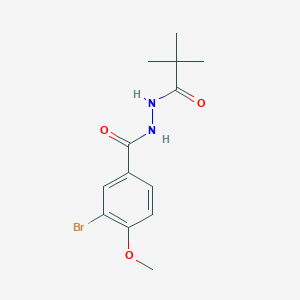![molecular formula C24H32N2O3 B4880586 N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained popularity in the scientific community due to its potential therapeutic applications. MPHP is known for its stimulant and psychoactive properties, making it a subject of interest for various studies.
Wirkmechanismus
The mechanism of action of MPHP is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, focus, and euphoria.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects. Studies have shown that MPHP increases heart rate, blood pressure, and body temperature. Additionally, MPHP has been shown to increase the levels of stress hormones such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has several advantages for lab experiments. It is a synthetic compound, making it easier to control the dosage and purity of the substance. Additionally, MPHP is relatively stable, making it easier to store and transport. However, MPHP has limitations as well. It has psychoactive properties, making it difficult to use in certain experiments. Additionally, the potential for abuse and addiction makes it necessary to handle the substance with caution.
Zukünftige Richtungen
There are several future directions for the study of MPHP. One potential direction is to study its potential therapeutic applications in the treatment of inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPHP. Finally, more studies are needed to determine the potential risks and benefits of using MPHP in clinical settings.
Conclusion:
In conclusion, MPHP is a synthetic compound with potential therapeutic applications. The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. MPHP has been shown to have anti-inflammatory and neuroprotective properties. The mechanism of action of MPHP is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. MPHP has several advantages for lab experiments, but it also has limitations due to its psychoactive properties. There are several future directions for the study of MPHP, including its potential therapeutic applications and further research on its mechanism of action.
Synthesemethoden
The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. The resulting product is then reacted with 3-methoxypropyl chloride to obtain N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide.
Wissenschaftliche Forschungsanwendungen
MPHP has been shown to have potential therapeutic applications in the treatment of various health conditions. Studies have shown that MPHP has anti-inflammatory properties, making it a potential treatment for inflammatory disorders. Additionally, MPHP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-19-5-15-25-24(27)21-8-10-22(11-9-21)29-23-13-17-26(18-14-23)16-12-20-6-3-2-4-7-20/h2-4,6-11,23H,5,12-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJASVGXTVFKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)



![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880619.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)